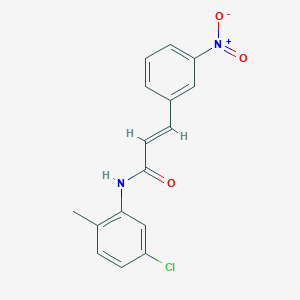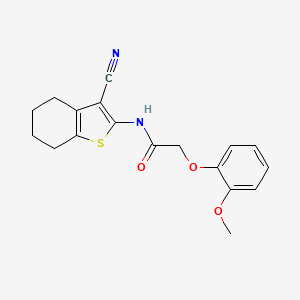
N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide, also known as CNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNPA is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 342.77 g/mol.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide is not well understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also inhibits the growth of fungi by inhibiting the activity of the fungal cell wall biosynthesis enzyme, chitin synthase. In addition, this compound has been shown to inhibit the replication of the hepatitis C virus.
Biochemical and Physiological Effects:
This compound has been shown to exhibit biochemical and physiological effects in various organisms. In rats, this compound has been shown to decrease the levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol. In zebrafish, this compound has been shown to induce developmental abnormalities and decrease the survival rate of embryos.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments, including its high solubility in organic solvents and its potential applications in various fields. However, this compound also has limitations, including its low yield from synthesis methods and its potential toxicity to organisms.
Future Directions
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide. One direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of the mechanism of action of this compound in different organisms. Furthermore, the potential applications of this compound in material science and environmental science should be explored further. Finally, the toxicity of this compound to different organisms should be studied in more detail to assess its safety for various applications.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its potential applications and limitations.
Synthesis Methods
N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide can be synthesized using various methods, including the reaction of 5-chloro-2-methylbenzene-1,3-diamine and 3-nitrobenzaldehyde in the presence of acetic anhydride and acetic acid. Another method involves the reaction of 5-chloro-2-methylbenzene-1,3-diamine and 3-nitrocinnamaldehyde in the presence of acetic acid and sulfuric acid. The yield of this compound obtained from these methods is around 70-80%.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antiviral activities. In material science, this compound has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics. In environmental science, this compound has been used as a fluorescent probe for the detection of heavy metal ions in water.
properties
IUPAC Name |
(E)-N-(5-chloro-2-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11-5-7-13(17)10-15(11)18-16(20)8-6-12-3-2-4-14(9-12)19(21)22/h2-10H,1H3,(H,18,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCPWMLLFPRZTC-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5812757.png)



![6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5812783.png)

![6-ethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5812799.png)

![3-(2-furyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5812807.png)


![1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5812814.png)

![N-(4-acetylphenyl)-2-[(2-aminophenyl)thio]acetamide](/img/structure/B5812824.png)